molecular formula C15H27N3O2S B11680167 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-pentylpyrimidine-4,6-diol

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-pentylpyrimidine-4,6-diol

Cat. No.: B11680167
M. Wt: 313.5 g/mol
InChI Key: CQQVNEWOSMUDET-UHFFFAOYSA-N
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Description

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-pentylpyrimidine-4,6-diol is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a pentyl group and a diethylaminoethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-pentylpyrimidine-4,6-diol typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation using a suitable alkyl halide under basic conditions.

    Attachment of the Diethylaminoethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with diethylaminoethylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the diethylaminoethyl group, potentially altering the compound’s electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-pentylpyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethylsulfanyl group may facilitate binding to these targets, while the pyrimidine ring can participate in various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(Diethylamino)ethyl]sulfanyl}-4,6-dimethylnicotinonitrile
  • **2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride

Uniqueness

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-pentylpyrimidine-4,6-diol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H27N3O2S

Molecular Weight

313.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H27N3O2S/c1-4-7-8-9-12-13(19)16-15(17-14(12)20)21-11-10-18(5-2)6-3/h4-11H2,1-3H3,(H2,16,17,19,20)

InChI Key

CQQVNEWOSMUDET-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O

Origin of Product

United States

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